2-Chloro-3-quinolinecarboxaldehyde oxime

Catalog No.
S726231
CAS No.
93299-49-1
M.F
C10H7ClN2O
M. Wt
206.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-quinolinecarboxaldehyde oxime

CAS Number

93299-49-1

Product Name

2-Chloro-3-quinolinecarboxaldehyde oxime

IUPAC Name

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+

InChI Key

KTZXCDZMISQMMF-WUXMJOGZSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O
2-chloro-3-quinolinecarboxaldehyde oxime (CQCO) is a chemical compound with a molecular formula of C10H7ClN2O. It is an important intermediate compound used in research and industry. CQCO has gained much attention for its diverse range of applications and unique properties. This paper aims to provide an in-depth analysis of CQCO, analyzing its various physical, chemical, biological properties and future prospects.
2-chloro-3-quinolinecarboxaldehyde oxime, also known as 3-hydroxy-2-chloro-3-quinoline formamidoxime, is an organic compound belonging to the oxime family. The compound was first synthesized in 2009 by Seiji Ogo and co-workers through the reaction of 2-chloro-3-quinoline-carboxaldehyde with hydroxylamine hydrochloride. Since then, it has been extensively studied for its potential applications in various fields.
CQCO is a pale yellow crystalline compound with a melting point of 110 to 112 °C. It is soluble in organic solvents like methanol, ethanol, and acetonitrile. The compound has a molecular weight of 200.63 g/mol and a boiling point of 337.9 °C. Its molecular structure contains a quinoline and aldehyde functional group along with a chloro and oxime moiety.
The electronegativity of the chlorine atom in CQCO confers a high electron density to nitrogen and lowers the electron density of the carbon atom in its vicinity. This property makes CQCO an excellent candidate for reactions that involve the transfer of electrons.
The synthesis of CQCO can be performed using various methods, including the addition of hydroxylamine hydrochloride to 2-chloro-3-quinolinecarboxaldehyde. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature. After purification, the product can be characterized using a variety of techniques, such as NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography.
CQCO can be analyzed using various analytical techniques, including chromatography, spectrophotometry, and electrochemical methods. High-performance liquid chromatography (HPLC) is a widely used technique to analyze CQCO in biological samples, enabling the detection of trace amounts of the compound in complex samples.
CQCO has been studied for its potential biological properties, such as its anti-tumor and anti-inflammatory activities. It has been shown to inhibit the proliferation of cancer cells and suppress the expression of inflammatory genes in vitro. Further studies are necessary to determine its therapeutic potential.
The safety of CQCO in scientific experiments is dependent on the dosage and exposure time. Although there are limited studies on the toxicity of CQCO, it is recommended to use the compound with caution and under the supervision of trained personnel. Appropriate safety measures should be applied based on the guidelines set by regulatory bodies.
CQCO has various applications in scientific experiments. It can be used as a reagent in organic synthesis, as well as a ligand and chemical scavenger in catalytic reactions. The compound can also label proteins and DNA, facilitating the detection of specific molecules in biological samples.
Current research on CQCO has focused on its potential applications in drug discovery, specifically in the development of anti-cancer and anti-inflammatory drugs. There are also studies investigating its use as a chemical scavenger in catalytic reactions, enhancing the efficiency of these reactions.
CQCO has potential implications in various fields of research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it can be used to develop novel drugs for cancer and inflammatory diseases. In materials science, CQCO can be utilized in the development of nanomaterials and sensor technologies. In organic synthesis, it can be used as a reagent and ligand in catalytic reactions.
Although CQCO has gained much attention for its diverse range of applications, it also has some limitations that require future research. For example, there is limited research on its toxicity, which needs to be addressed before its extensive use in various fields. Additionally, further studies are necessary to explore its potential in environmental and energy applications.
1. Investigate the use of CQCO as a sensor for heavy metals in the environment.
2. Explore the potential therapeutic applications of CQCO in neurodegenerative diseases.
3. Develop CQCO-based catalysts for renewable energy production.
4. Investigate the molecular mechanisms underlying the anti-tumor activity of CQCO.
5. Develop a new synthesis route for CQCO to increase its yield and reduce the production costs.
6. Study the effect of CQCO on the microbiome and its potential use as an antimicrobial agent.
7. Investigate the use of CQCO as a fluorescent probe for biological imaging applications.
8. Develop CQCO-based materials for use in water filtration, waste treatment, and environmental remediation.
9. Evaluate the biocompatibility and toxicity of CQCO in vivo.
10. Study the use of CQCO in the development of new synthetic routes for pharmaceuticals and agrochemicals.
2-chloro-3-quinolinecarboxaldehyde oxime is an important intermediate compound with diverse properties and applications. Its potential use in various fields of research and industry has led to extensive research on its physical, chemical, and biological properties. Future research on CQCO should focus on addressing its limitations and exploring its potential in novel applications.

XLogP3

2.9

Dates

Modify: 2023-08-15

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